molecular formula C16H16O2 B192122 3,5-Dimethoxystilbene CAS No. 21956-56-9

3,5-Dimethoxystilbene

Cat. No. B192122
CAS RN: 21956-56-9
M. Wt: 240.3 g/mol
InChI Key: BIYGTLDPTJMNET-CMDGGOBGSA-N
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Description

3,5-Dimethoxystilbene, also known as cis-Pinosylvin dimethyl ether, is a natural product that has been isolated from the bark of jack pine . It has the empirical formula C16H16O2 and a molecular weight of 240.30 .


Synthesis Analysis

Pterostilbene, a natural 3,5-dimethoxy analog of resveratrol, can be obtained by biosynthesis . This stilbene compound has strong bioactivity and exists widely in Dalbergia and Vaccinium spp .


Molecular Structure Analysis

The molecular structure of this compound consists of a stilbene backbone with two methoxy groups attached to the 3 and 5 positions of the aromatic ring .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular formula of C16H16O2 and a molecular weight of 240.30 .

Scientific Research Applications

Isolation and Identification

  • 3,5-Dimethoxystilbene has been isolated from high-quality tall oil fatty acids, using techniques like liquid column chromatography and low-temperature solvent fractional crystallization. This process involved IR, mass, and NMR spectrometry to determine its structure (Min & Chang, 1972).

Biological Effects

  • The compound has shown antifungal effects against Cladosporium cucumerinum and exhibited toxic properties against larvae of the yellow fever-transmitting mosquito Aedes aegypti (Ioset et al., 2001).
  • Some derivatives of this compound showed significant larvicidal activity and effectiveness against larvae of Aedes aegypti. These compounds also exhibited inhibitory activity against some human pathogens (Weng et al., 2016).

Chemical Synthesis

  • Techniques have been developed for the regioselective reductive demethoxylation of 3,4,5-trimethoxystilbenes, allowing the synthesis of either (E)-3,5-dimethoxystilbenes or 3,5-dimethoxybibenzyls (Azzena et al., 2003).
  • The synthesis of indolostilbenes via oxidative cyclisation of this compound was achieved, offering a new class of indole-stilbene hybrid compounds (Azmi et al., 2021).

Photophysical Properties

  • The photochemical addition of 2,2,2-trifluoroethanol to this compound has been studied, showing the reaction proceeds through a carbocation intermediate (Roberts & Pincock, 2004).

Other Applications

  • This compound was identified in commercial soy protein isolates, determined by methods like gas chromatography-mass spectrometry and ultraviolet-visible spectroscopy (Boatright et al., 1998).

Safety and Hazards

The safety information for 3,5-Dimethoxystilbene indicates that it is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGTLDPTJMNET-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016205
Record name Pinosylvin, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21956-56-9, 78916-49-1
Record name trans-3,5-Dimethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21956-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinosylvin dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608528
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pinosylvin, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOSYLVIN DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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